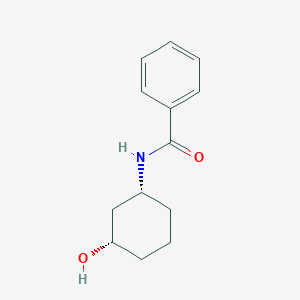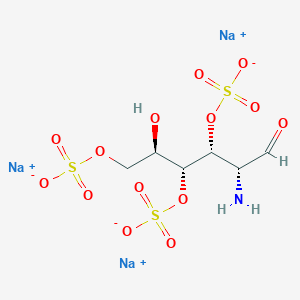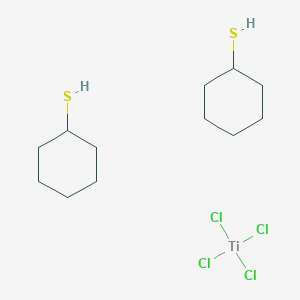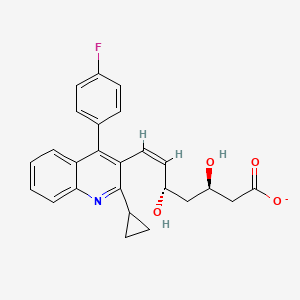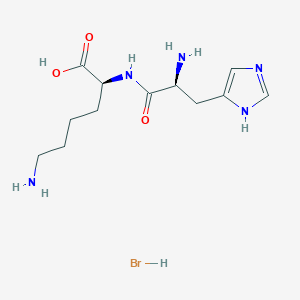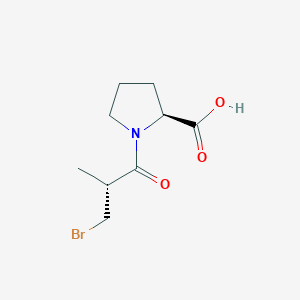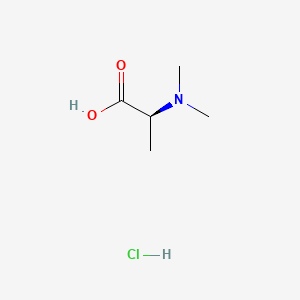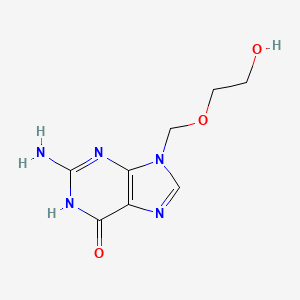
Acyclovir
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: Acyclovir can be synthesized through several routes, with one of the most common methods involving the condensation of guanine with 2-(chloromethyl)oxirane. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate . Another method involves the use of 5-aminoimidazole-4-carboxamide as a starting material, which undergoes a series of reactions including cyclization and alkylation to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that ensures high yield and purity. The process often involves the use of large-scale reactors and stringent quality control measures to maintain the efficacy and safety of the final product .
化学反应分析
Types of Reactions: Acyclovir undergoes various chemical reactions, including:
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 8-hydroxy-acyclovir.
Reduction: Reduced forms of this compound.
Substitution: Various this compound derivatives with modified pharmacological properties.
科学研究应用
Acyclovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.
作用机制
Acyclovir exerts its antiviral effects by mimicking the natural nucleoside guanosine. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further converted to this compound triphosphate by cellular enzymes . This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, thereby inhibiting viral DNA synthesis .
相似化合物的比较
Valacyclovir: A prodrug of this compound with better oral bioavailability.
Famciclovir: Another antiviral drug used to treat herpesvirus infections, which is converted to penciclovir in the body.
Ganciclovir: Used to treat cytomegalovirus infections, with a similar mechanism of action but higher toxicity.
Uniqueness of this compound: this compound is unique due to its high selectivity for viral thymidine kinase, which allows it to target infected cells specifically while sparing uninfected cells . This selectivity reduces the risk of toxicity and side effects, making this compound a safer option compared to other antiviral drugs .
属性
CAS 编号 |
141294-79-3 |
|---|---|
分子式 |
C8H11N5O3 |
分子量 |
227.21 g/mol |
IUPAC 名称 |
2-amino-9-[(2-hydroxy-2-tritioethoxy)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1T |
InChI 键 |
MKUXAQIIEYXACX-CNRUNOGKSA-N |
SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N |
手性 SMILES |
[3H]C(COCN1C=NC2=C1N=C(NC2=O)N)O |
规范 SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N |
同义词 |
ACYCLOVIR-SIDE CHAIN-2-3H |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
